

An In-Depth Technical Guide to 2-Amino-3-(trifluoromethoxy)benzoic Acid

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Compound of Interest

Compound Name: 2-amino-3-(trifluoromethoxy)benzoic Acid

Cat. No.: B1279665

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(trifluoromethoxy)benzoic acid, also known as 3-(trifluoromethoxy)anthranilic acid, is a fluorinated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring an amino group, a carboxylic acid, and a trifluoromethoxy substituent on a benzene ring, imparts a distinct set of physicochemical properties that make it a valuable building block in the synthesis of novel compounds.

The trifluoromethoxy (-OCF₃) group is a key feature, acting as a lipophilic hydrogen bond acceptor that can significantly influence a molecule's pharmacokinetic profile. This group is known to enhance metabolic stability, improve cell membrane permeability, and increase the binding affinity of drug candidates to their targets. As such, **2-amino-3-(trifluoromethoxy)benzoic acid** serves as a crucial intermediate in the development of innovative pharmaceuticals and advanced materials.^[1]

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of **2-amino-3-(trifluoromethoxy)benzoic acid**, offering valuable insights for researchers and developers in the life sciences and chemical industries.

Chemical and Physical Properties

2-Amino-3-(trifluoromethoxy)benzoic acid (CAS Number: 561304-41-4) is a white to off-white crystalline solid at room temperature.^{[1][2]} Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	561304-41-4	[2]
Molecular Formula	C ₈ H ₆ F ₃ NO ₃	[3]
Molecular Weight	221.13 g/mol	[3]
Appearance	White to off-white crystalline powder	[2][4]
Melting Point	99-101 °C	[5][6][7]
Boiling Point	283 °C	[5][6]
Density	1.528 g/cm ³	[5][6]
Flash Point	125 °C	[5][6]
Solubility	Slightly soluble in water, soluble in DMSO and methanol	[4]
Synonyms	3-(Trifluoromethoxy)anthranilic acid, 2-Carboxy-6-(trifluoromethoxy)aniline	

Spectroscopic Data

While specific, publicly available experimental spectra for **2-amino-3-(trifluoromethoxy)benzoic acid** are limited, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.^[8] For the purpose of this guide, a summary of expected spectral characteristics is provided based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH_2) protons, and the carboxylic acid (COOH) proton. The aromatic protons will likely appear as multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the positions of the amino, carboxylic acid, and trifluoromethoxy groups. The amine protons will likely appear as a broad singlet, and the carboxylic acid proton as a singlet further downfield.
- ^{13}C NMR: The carbon NMR spectrum will display signals for each of the unique carbon atoms in the molecule. The carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the aromatic region, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.

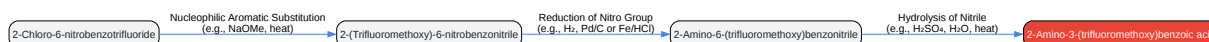
Infrared (IR) Spectroscopy: The IR spectrum of **2-amino-3-(trifluoromethoxy)benzoic acid** is expected to show characteristic absorption bands for its functional groups. These would include:

- N-H stretching vibrations for the amine group.
- A broad O-H stretching band for the carboxylic acid.
- A strong C=O stretching vibration for the carbonyl of the carboxylic acid.
- C-O and C-F stretching bands associated with the trifluoromethoxy group.
- C-N stretching for the amine.
- Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (221.13 g/mol). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the trifluoromethoxy group, and other characteristic fragments.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **2-amino-3-(trifluoromethoxy)benzoic acid** is not readily available in the public domain. However, a plausible synthetic route can be devised based on established organic chemistry principles and known syntheses of structurally related compounds, such as other substituted anthranilic acids. A potential synthetic pathway is outlined below.



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A potential synthetic pathway for **2-amino-3-(trifluoromethoxy)benzoic acid**.

Theoretical Synthesis Protocol:

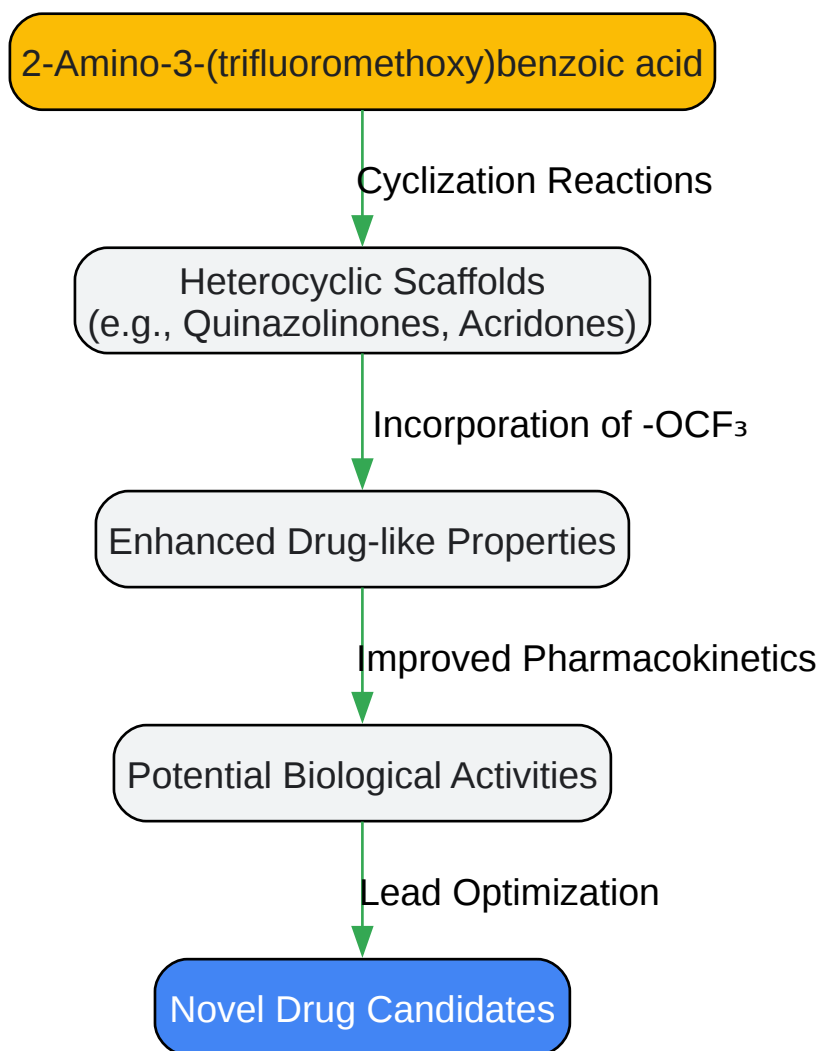
- Step 1: Synthesis of 2-(Trifluoromethoxy)-6-nitrobenzonitrile. This step would likely involve a nucleophilic aromatic substitution reaction on a suitable starting material like 2-chloro-6-nitrobenzotrifluoride with a methoxide source.
- Step 2: Reduction of the Nitro Group. The nitro group of 2-(trifluoromethoxy)-6-nitrobenzonitrile would then be reduced to an amine. This is a standard transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid combinations (e.g., Fe in acetic acid).
- Step 3: Hydrolysis of the Nitrile. The final step would be the hydrolysis of the nitrile group to a carboxylic acid. This is typically accomplished by heating the nitrile in the presence of a strong acid (like sulfuric acid) or a strong base.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine-containing functional groups is a well-established strategy in modern drug design to enhance the pharmacological properties of bioactive molecules. The trifluoromethoxy group, in particular, offers several advantages:

- **Increased Lipophilicity:** The $-\text{OCF}_3$ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its intended target.
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life and improved bioavailability of a drug.
- **Modulation of Electronic Properties:** The strong electron-withdrawing nature of the $-\text{OCF}_3$ group can influence the acidity or basicity of nearby functional groups, which can in turn affect drug-receptor interactions.

As a substituted anthranilic acid, **2-amino-3-(trifluoromethoxy)benzoic acid** is a precursor to a variety of heterocyclic scaffolds that are prevalent in many approved drugs. Anthranilic acid and its derivatives have been used in the synthesis of compounds with anti-inflammatory, analgesic, and antimicrobial activities.^{[9][10]}



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Role of **2-amino-3-(trifluoromethoxy)benzoic acid** in drug discovery.

Safety and Handling

2-Amino-3-(trifluoromethoxy)benzoic acid is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

Hazard Identification:

- GHS Pictogram: GHS07 (Harmful)
- Signal Word: Warning

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

- Store in a cool, dry, and well-ventilated area.
- Keep the container tightly closed.
- Store away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Amino-3-(trifluoromethoxy)benzoic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups, particularly the trifluoromethoxy substituent, makes it a compound of high interest for the development of new pharmaceuticals with enhanced properties. While publicly available

experimental data, especially spectroscopic and detailed synthesis protocols, are limited, the established principles of organic and medicinal chemistry provide a strong foundation for its effective use in research and development. As the demand for novel fluorinated compounds in drug discovery continues to grow, the importance of intermediates like **2-amino-3-(trifluoromethoxy)benzoic acid** is set to increase.

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